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molecular formula C11H11N3O B8422753 2-Amino-3-methyl-6-phenyl-4-pyrimidinone

2-Amino-3-methyl-6-phenyl-4-pyrimidinone

Cat. No. B8422753
M. Wt: 201.22 g/mol
InChI Key: YSIQOXUHLACNPW-UHFFFAOYSA-N
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Patent
US07504403B2

Procedure details

A mixture of KOH (1.22 g, 22 mmol), MeI (6.85 g, 48 mmol), and 2-amino-6-phenyl-3H-pyrimidin-4-one (2.62 g, 14 mmol) in EtOH (130 mL) was stirred at room temperature in a stoppered 250 mL roundbottom flask for 3 days. An additional 6.85 g (48 mmol) MeI was added and stirring was continued for 1 day. The solvent was removed under vacuum and the residue was dissolved in H2O (35mL), warmed to 50° C., and 1N HCl was added dropwise until the solid dissolved completely. The solution was cooled to room temperature, made slightly basic with saturated NaHCO3, and the resulting white solid was filtered and dried under vacuum. M+1: 202.
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
6.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3]I.[NH2:5][C:6]1[NH:11][C:10](=[O:12])[CH:9]=[C:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:7]=1>CCO>[NH2:5][C:6]1[N:11]([CH3:3])[C:10](=[O:12])[CH:9]=[C:8]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6.85 g
Type
reactant
Smiles
CI
Name
Quantity
2.62 g
Type
reactant
Smiles
NC1=NC(=CC(N1)=O)C1=CC=CC=C1
Name
Quantity
130 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
6.85 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature in a stoppered 250 mL roundbottom flask for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in H2O (35mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 50° C.
ADDITION
Type
ADDITION
Details
1N HCl was added dropwise until the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved completely
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
NC1=NC(=CC(N1C)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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